molecular formula C10H17N3 B12306767 2-(1-Methyl-1h-pyrazol-5-yl)cyclohexan-1-amine

2-(1-Methyl-1h-pyrazol-5-yl)cyclohexan-1-amine

Cat. No.: B12306767
M. Wt: 179.26 g/mol
InChI Key: JEOLEPBONRJJMP-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, solvents like THF or dichloromethane (DCM).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h6-9H,2-5,11H2,1H3

InChI Key

JEOLEPBONRJJMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2N

Origin of Product

United States

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